molecular formula C18H15P<br>(C6H5)3P<br>(C6H5)3P<br>C18H15P B044618 Triphenylphosphine CAS No. 603-35-0

Triphenylphosphine

Cat. No. B044618
CAS RN: 603-35-0
M. Wt: 262.3 g/mol
InChI Key: RIOQSEWOXXDEQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Triphenylphosphine (IUPAC name: triphenylphosphane) is a common organophosphorus compound with the formula P(C6H5)3, often abbreviated to PPh3 or Ph3P . It is a versatile compound widely used as a reagent in organic synthesis and as a ligand for transition metal complexes, including ones that serve as catalysts in organometallic chemistry . It exists as relatively air-stable, colorless crystals at room temperature and dissolves in non-polar organic solvents such as benzene and diethyl ether .


Synthesis Analysis

This compound can be prepared in the laboratory by treating phosphorus trichloride with phenylmagnesium bromide or phenyllithium . The industrial synthesis involves the reaction between phosphorus trichloride, chlorobenzene, and sodium . A recent study also presents a convenient synthesis of this compound Sulfide from Sulfur and this compound .


Molecular Structure Analysis

This compound crystallizes in triclinic and monoclinic modifications . In both cases, the molecule adopts a pyramidal structure with a propeller-like arrangement of the three phenyl groups .


Chemical Reactions Analysis

This compound is involved in various chemical reactions. It is used in the synthesis of biaryl compounds, phosphonium salts, and other phosphorus compounds . It also undergoes slow oxidation by air to give this compound oxide . A comprehensive review highlights the diverse chemistry and applications of polymer-supported this compound (PS-TPP) in organic synthesis .


Physical And Chemical Properties Analysis

This compound is a white solid with a density of 1.1 g cm−3 . It has a melting point of 80 °C and a boiling point of 377 °C . It is insoluble in water but soluble in organic solvents . Its molar mass is 262.292 g·mol−1 .

Scientific Research Applications

Triphenylphosphine is used in a variety of scientific research applications. It is used in the synthesis of polymers, in the development of new materials, and in the synthesis of pharmaceuticals. In addition, it is used in the synthesis of organometallic compounds and in the production of organosilicon compounds. Furthermore, this compound is used in the synthesis of transition metal complexes, in the synthesis of heterocyclic compounds, and in the synthesis of organophosphorus compounds.

Mechanism of Action

Target of Action

Triphenylphosphine (IUPAC name: triphenylphosphane) is a common organophosphorus compound with the formula P(C6H5)3, often abbreviated to PPh3 or Ph3P . It is widely used as a reagent in organic synthesis and as a ligand for transition metal complexes . It is also known to target mitochondria in cancer therapy .

Mode of Action

This compound interacts with its targets in various ways. For instance, it serves as a reducing agent in organic synthesis . It also acts as a ligand for transition metal complexes, including ones that serve as catalysts in organometallic chemistry . In cancer therapy, it is covalently linked to a pharmacophore of interest to deliver drugs specifically to mitochondria .

Biochemical Pathways

This compound is involved in several biochemical pathways. It plays a crucial role in the Mitsunobu Reaction, Ozonolysis, and Staudinger Reaction . It also participates in the reduction of nitroarenes, amination of boronic acids with nitroaromatics, and deoxygenation of various phosphine oxides .

Pharmacokinetics

It is known that it is insoluble in water but dissolves in non-polar organic solvents such as benzene and diethyl ether . This suggests that its bioavailability may be influenced by its solubility and the nature of the solvent used.

Result of Action

The action of this compound results in various molecular and cellular effects. For example, it can enable the synthesis of aromatic aldehydes from aryl iodides and HCOOH . It can also facilitate the reduction of sulfonyl chlorides, leading to the synthesis of arylthiols . In cancer therapy, this compound-based mitochondria-targeting anticancer drugs have shown promising results .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the presence of a catalyst can enhance its reactivity . The temperature and the nature of the solvent used can also affect its efficacy . Moreover, it is relatively air-stable at room temperature, suggesting that it has good stability under normal environmental conditions .

Advantages and Limitations for Lab Experiments

The advantages of using triphenylphosphine in laboratory experiments include its low cost, its ease of use, and its low toxicity. It is also relatively non-volatile and can be stored in a cool, dry place. The main limitation of using this compound in laboratory experiments is that it is not water-soluble, so it must be used in organic solvents.

Future Directions

The future of triphenylphosphine research is promising. It is being studied for its potential use in the synthesis of new materials, such as organic electronics, nanomaterials, and optoelectronic devices. In addition, it is being investigated for its potential use in the synthesis of organometallic complexes, in the production of organosilicon compounds, and in the synthesis of heterocyclic compounds. Furthermore, it is being studied for its potential use in the synthesis of organophosphorus compounds, in the development of catalysts, and in the development of new pharmaceuticals.

Safety and Hazards

Triphenylphosphine is harmful if swallowed and may cause an allergic skin reaction . It may cause damage to organs through prolonged or repeated exposure . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and getting medical attention if skin irritation or rash occurs .

Biochemical Analysis

Biochemical Properties

Triphenylphosphine has been found to interact with various biomolecules, particularly in the context of cancer cells . For instance, it has been used to improve the delivery efficiency of anti-cancer drugs . The nature of these interactions is primarily due to the lipophilic properties of this compound, which allow it to pass through the phospholipid bilayer membrane structure and accumulate in the mitochondria of cancer cells .

Cellular Effects

This compound has been shown to have significant effects on cellular processes, particularly in cancer cells . It has been used to target the mitochondria of cancer cells, which have a higher membrane potential than normal cells . This allows for the selective delivery of chemotherapy drugs, reducing the toxic side effects caused by the lack of selectivity of traditional chemotherapy drugs .

Molecular Mechanism

The molecular mechanism of action of this compound is largely based on its ability to target the mitochondria of cancer cells . It is believed that the lipophilic cations of this compound can pass through the phospholipid bilayer membrane structure and accumulate in the mitochondria of cancer cells . This allows for the targeted delivery of chemotherapy drugs, potentially improving their anti-cancer effects .

Temporal Effects in Laboratory Settings

The effects of this compound in laboratory settings have been shown to be quite significant . In particular, this compound-based nanoparticles have been synthesized to improve the delivery efficiency of anti-cancer drugs . These nanoparticles have been shown to primarily accumulate in the mitochondria, and have higher antitumor activity .

Dosage Effects in Animal Models

While specific dosage effects of this compound in animal models are not mentioned in the available literature, its use in the targeted delivery of chemotherapy drugs suggests that it may have a significant impact on the efficacy of these drugs .

Metabolic Pathways

The specific metabolic pathways that this compound is involved in are not clearly mentioned in the available literature. Its ability to target the mitochondria suggests that it may have an impact on metabolic processes within these organelles .

Transport and Distribution

This compound is transported and distributed within cells via its lipophilic cations, which allow it to pass through the phospholipid bilayer membrane structure and accumulate in the mitochondria .

Subcellular Localization

The subcellular localization of this compound is primarily in the mitochondria . This is due to its lipophilic cations, which allow it to pass through the phospholipid bilayer membrane structure and accumulate in these organelles .

properties

IUPAC Name

triphenylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15P/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIOQSEWOXXDEQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15P, Array, (C6H5)3P
Record name TRIPHENYL PHOSPHINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21198
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name TRIPHENYLPHOSPHINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0700
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name triphenylphosphine
Source Wikipedia
URL https://en.wikipedia.org/wiki/Triphenylphosphine
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

6399-81-1 (hydrobromide)
Record name Triphenylphosphine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000603350
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID5026251
Record name Triphenylphosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5026251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Triphenyl phosphine appears as white crystals. (NTP, 1992), Dry Powder; Liquid; Other Solid; Pellets or Large Crystals; Water or Solvent Wet Solid, Odorless solid; Triboluminescent (emits light when fractured); [Merck Index] White odorless solid; [ICSC] White crystalline solid; [MSDSonline], ODOURLESS WHITE CRYSTALS.
Record name TRIPHENYL PHOSPHINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21198
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Phosphine, triphenyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Triphenylphosphine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/7629
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name TRIPHENYLPHOSPHINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0700
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Boiling Point

greater than 680 °F at 760 mmHg (NTP, 1992), MORE THAN 360 °C, 377 °C
Record name TRIPHENYL PHOSPHINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21198
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name TRIPHENYLPHOSPHINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4266
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name TRIPHENYLPHOSPHINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0700
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Flash Point

356 °F (NTP, 1992), 180 °C OC., 182 °C c.c.
Record name TRIPHENYL PHOSPHINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21198
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name TRIPHENYLPHOSPHINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4266
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name TRIPHENYLPHOSPHINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0700
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Solubility

Insoluble (NTP, 1992), FREELY SOL IN ETHER; SOL IN BENZENE, CHLOROFORM, GLACIAL ACETIC ACID; LESS SOL IN ALCOHOL; PRACTICALLY INSOL IN WATER, SOL IN CARBON TETRACHLORIDE, Solubility in water, mg/l at 25 °C: 0.09 (very poor)
Record name TRIPHENYL PHOSPHINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21198
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name TRIPHENYLPHOSPHINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4266
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name TRIPHENYLPHOSPHINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0700
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Density

1.194 at 77 °F (NTP, 1992) - Denser than water; will sink, 1.075 @ 80 °C/4 °C, 1.1 g/cm³
Record name TRIPHENYL PHOSPHINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21198
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name TRIPHENYLPHOSPHINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4266
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name TRIPHENYLPHOSPHINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0700
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Pressure

Vapor pressure, Pa at 50 °C: 0.017
Record name TRIPHENYLPHOSPHINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0700
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Color/Form

MONOCLINIC PLATELETS OR PRISMS FROM ETHER, WHITE CRYSTALLINE SOLID

CAS RN

603-35-0
Record name TRIPHENYL PHOSPHINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21198
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Triphenylphosphine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=603-35-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Triphenylphosphine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000603350
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TRIPHENYLPHOSPHINE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=215203
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name TRIPHENYLPHOSPHINE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phosphine, triphenyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Triphenylphosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5026251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Triphenylphosphine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.124
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRIPHENYLPHOSPHINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26D26OA393
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name TRIPHENYLPHOSPHINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4266
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name TRIPHENYLPHOSPHINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0700
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Melting Point

176 °F (NTP, 1992), 80.5 °C, 80 °C
Record name TRIPHENYL PHOSPHINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21198
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name TRIPHENYLPHOSPHINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4266
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name TRIPHENYLPHOSPHINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0700
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Synthesis routes and methods I

Procedure details

The 3-[4-(4,4-dimethyl-4-ethoxycarbonylbutoxy)phenoxy]propyltriphenylphosphonium bromide used as starting material was prepared by reacting triphenylphosphine in acetonitrile, at reflux, with ethyl 2,2-dimethyl-5-[4-(3-bromopropyloxy)phenoxy]pentanoate, itself obtained from ethyl 5-[4-(3-hydroxypropyloxy)phenoxy]pentanoate and bromine in acetonitrile in the presence of triphenylphosphine.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
3-[4-(4,4-dimethyl-4-ethoxycarbonylbutoxy)phenoxy]propyltriphenylphosphonium bromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
ethyl 2,2-dimethyl-5-[4-(3-bromopropyloxy)phenoxy]pentanoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

Alternatively, compounds of formula (16) can be (a) treated with diphenylphosphorylazide and 1,8-diazabicyclo[5.4.0]undec-7-ene in a solvent such as, but not limited to toluene, at a temperature of about 0° C. to about 50° C.; and (b) treated with the asides obtained from step (a) with triphenylphosphine in a mixture of tetrahydrofuran and water and at about the reflux temperature of the solvent, to provide compounds of formula (18).
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
( 16 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
( a )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
( b )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Synthesis routes and methods III

Procedure details

Triphenylphosphine (27.0 g, 115 mmol) was added to a solution of 6-[2-(3-pyridin-3-ylpropoxy)ethyl]-6H-imidazo[4,5-c]tetrazolo[1,5-a]quinoline (28.7 g, 76.9 mmol) in 1,2-dichlorobenzene (1 L). The reaction was heated at reflux temperature overnight. The dark red solution was cooled to room temperature and treated with 1N HCl (225 ml). A tan precipitate formed. The resulting mixture was concentrated in vacuo to yield a dark red/brown solid. This material was treated with 500 ml water and vigorously stirred. Excess triphenylphosphine and triphenylphosphine oxide formed as precipitates and were removed by vacuum filtration. The solid was washed with several portions of water followed by a final wash with dilute HCl (1:5, 1N HCl:water). The red/brown filtrate was collected, washed with ether (3×150 ml), and treated with 10% NaOH solution until the pH reached 12. The crude product formed as a tan precipitate and was collected by filtration. Purification of the crude material was accomplished by treatment (2×) with activated charcoal (Darco-G60) in refluxing methanol. The charcoal was removed by filtration. The desired product formed as a precipitate during concentration of the filtrate.
Quantity
27 g
Type
reactant
Reaction Step One
Name
6-[2-(3-pyridin-3-ylpropoxy)ethyl]-6H-imidazo[4,5-c]tetrazolo[1,5-a]quinoline
Quantity
28.7 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Name
Quantity
225 mL
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

To an oven-dried 50-ml autoclave liner were added 16.68 g of triphenylphosphine oxide (.06 mole) and 0.057 g of sulfur (.0018 mole). The solids were treated with 11.12 g of silicon tetrachloride (.066 mole) and the mixture was placed in an autoclave which was then charged to a pressure of 715 p.s.i.g. (48 atm.) with hydrogen. The mixture was heated to 250°C for 15 hours at a maximum pressure of 77 atm. After cooling and venting, the reaction mixture was worked up by first partitioning between warm 30% by weight aqueous sodium hydroxide solution and toluene. The aqueous layer was extracted once with toluene and the combined organic layers were washed with water and with brine and dried over anhydrous sodium sulfate. Filtration and solvent removal gave 13.66 g (86.9%) of crude triphenylphosphine, mp 68°-77° which contained 2% triphenylphosphine oxide and 3% triphenylphosphine sulfide by gas-liquid chromatographic (glc) analysis. Recrystallization from methanol gave 11.25 g (71%) of purified triphenylphosphine, mp 75°-9°, still containing 1-2% triphenylphosphine sulfide by glc analysis.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
71%

Synthesis routes and methods V

Procedure details

To an oven-dried 50-ml autoclave liner were added 16.68 g of triphenylphosphine oxide (.06 mole) and 0.057 g of sulfur (.0018 mole). The solids were treated with 11.12 g of silicon tetrachloride (.066 mole) and the mixture was placed in an autoclave which was then charged to a pressure of 715 p.s.i.g. (48 atm.) with hydrogen. The mixture was heated to 250°C for 15 hours at a maximum pressure of 77 atm. After cooling and venting, the reaction mixture was worked up by first partitioning between warm 30% by weight aqueous sodium hydroxide solution and toluene. The aqueous layer was extracted once with toluene and the combined organic layers were washed with water and with brine and dried over anhydrous sodium sulfate. Filtration and solvent removal gave 13.66 g (86.9%) of crude triphenylphosphine, mp 68°-77° which contained 2% triphenylphosphine oxide and 3% triphenylphosphine sulfide by gas-liquid chromatographic (glc) analysis. Recrystallization from methanol gave 11.25 g (71%) of purified triphenylphosphine, mp 75°-9°, still containing 1-2% triphenylphosphine sulfide by glc analysis.
Quantity
16.68 g
Type
reactant
Reaction Step One
Quantity
0.057 g
Type
catalyst
Reaction Step One
Quantity
11.12 g
Type
reactant
Reaction Step Two
[Compound]
Name
715
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
86.9%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Triphenylphosphine
Reactant of Route 2
Reactant of Route 2
Triphenylphosphine
Reactant of Route 3
Reactant of Route 3
Triphenylphosphine
Reactant of Route 4
Reactant of Route 4
Triphenylphosphine
Reactant of Route 5
Reactant of Route 5
Triphenylphosphine
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Triphenylphosphine

Q & A

Q1: What is the molecular formula, weight, and structure of Triphenylphosphine?

A1: this compound has the molecular formula C18H15P and a molecular weight of 262.29 g/mol. It consists of a central phosphorus atom bonded to three phenyl groups in a trigonal pyramidal geometry. [] [https://www.semanticscholar.org/paper/0bc5aaa3e5b93e0de4bbf8792c71554253b728cb]

Q2: What spectroscopic techniques are commonly used to characterize this compound complexes?

A2: Common techniques include infrared (IR) spectroscopy, 31P nuclear magnetic resonance (NMR) spectroscopy, and X-ray diffraction for single-crystal analysis. IR spectroscopy helps identify functional groups, 31P NMR provides information about the phosphorus environment, and X-ray diffraction reveals the solid-state structure. [, , , , ] [https://www.semanticscholar.org/paper/09ffbe2c913d52c8d0c9d8ddfdfd691e7deb3939] [https://www.semanticscholar.org/paper/061e2272df49e843ee24afa86d90d70c0300ec70] [https://www.semanticscholar.org/paper/0fd332cdf4306fa15ecbff13edea0cd003e53219] [https://www.semanticscholar.org/paper/00d2c5ace8cf6b06d10ab67338006c6f675d206f]

Q3: How does this compound interact with metal centers?

A3: this compound acts as a strong σ-donor and a weak π-acceptor ligand, forming stable complexes with various transition metals. This interaction often involves the donation of the lone pair of electrons on the phosphorus atom to the metal center's empty d-orbitals. [, , , ] [https://www.semanticscholar.org/paper/1055a951355481070d50cdf16e53777163528104]

Q4: What is the role of this compound in the Staudinger reaction?

A4: this compound reacts with azides in the Staudinger reaction, forming an iminophosphorane intermediate. This intermediate can then be hydrolyzed to yield a primary amine. [] [https://www.semanticscholar.org/paper/0ecb5a47088e0d36df8c7218ddc2746cd4cc4a50]

Q5: How does this compound influence the reactivity of metal-dioxygen complexes?

A5: In iridium dioxygen complexes, the steric bulk and electronic properties of this compound ligands can affect the rate of oxygen transfer to substrates like carbon monoxide, carbon dioxide, and sulfur dioxide. Bulky phosphine ligands hinder substrate access, while electron-rich phosphines slightly enhance the oxygen transfer rate. [] [https://www.semanticscholar.org/paper/12030b9f157a791a42e318c1f7aa91e302ebd6e2]

Q6: What types of reactions are catalyzed by this compound complexes?

A6: this compound complexes, particularly those with rhodium, palladium, and nickel, catalyze a wide range of reactions, including hydrogenation, carbonylation, isomerization, and cross-coupling reactions. [, , , , ] [https://www.semanticscholar.org/paper/04d86d4b9e13d05d13e68204288364d6b0afa4fe]

Q7: How is this compound used in olefin hydroformylation?

A7: this compound-rhodium complexes, such as HRh(CO)(PPh3)3, are widely employed as catalysts in olefin hydroformylation. They facilitate the addition of hydrogen and carbon monoxide to olefins, producing aldehydes. The presence of this compound ligands influences the activity and selectivity of the catalyst. [] [https://www.semanticscholar.org/paper/00b2d409f78d94aa024a779164666371059ebab4]

Q8: What are the advantages of using this compound-supported catalysts?

A8: Immobilizing this compound complexes on solid supports, like silica or magnetic nanoparticles, offers advantages in catalyst recovery and reusability. These heterogeneous catalysts can be easily separated from the reaction mixture and potentially reused multiple times, improving process efficiency and reducing waste. [, ] [https://www.semanticscholar.org/paper/0347e956574e5b9fd7479971bae9df28b70ac699]

Q9: What is the stability of this compound in different environments?

A9: this compound is relatively air-stable as a solid but can undergo slow oxidation to this compound oxide in solution, especially in the presence of oxygen. Storage under an inert atmosphere is generally recommended. [] [https://www.semanticscholar.org/paper/00051c06b2baf94a26948c8feaab6977bbd0648c]

Q10: How does the solubility of this compound complexes affect their applications?

A10: this compound's solubility in various solvents influences its use in different reactions. While it exhibits good solubility in organic solvents like benzene and toluene, its low solubility in water necessitates modifications for aqueous-based applications. Hydrophilic derivatives like this compound m-trisulfonate (TPPTS) have been developed to address this limitation. [] [https://www.semanticscholar.org/paper/0465ee935c2ec8674887b2a1a16dd5d269f3859a]

Q11: How are this compound and its derivatives analyzed?

A11: Various analytical techniques, including IR, NMR, and X-ray diffraction, are used to characterize this compound and its complexes. Other methods like gas chromatography (GC) and high-performance liquid chromatography (HPLC) can quantify this compound content in mixtures. [, , , , ] [https://www.semanticscholar.org/paper/0bc5aaa3e5b93e0de4bbf8792c71554253b728cb]

Q12: What are the environmental concerns related to this compound?

A12: While this compound is not considered highly toxic, its release into the environment should be minimized. Strategies for recycling and responsible waste management are essential to mitigate potential negative impacts. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.